molecular formula C11H10F3NO B2698967 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 38348-84-4

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B2698967
CAS No.: 38348-84-4
M. Wt: 229.202
InChI Key: LAJKVKMHNNEDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H10F3NO . It is also known as Fluorochloridone . This compound is a part of the N-phenyl heterocycle group of herbicides .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of this compound can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 312.115 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Crystal Structure Analysis

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one and its derivatives have been studied for their crystal structures. For instance, Thinagar et al. (2000) explored the crystal structure of a related compound, revealing insights into its molecular geometry and hydrogen bonding patterns, which are crucial for understanding its chemical behavior and interactions (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).

Synthesis and Derivative Formation

Research into the synthesis of derivatives of this compound has been conducted to explore its potential applications. Kuznecovs et al. (2020) described the transformation of a related compound into a fluorinated derivative, which is important for the development of new chemical entities with potential application in various fields (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020).

Catalysis and Organic Synthesis

Compounds related to this compound have been investigated for their role in catalysis. Chowdhury and Ghosh (2009) reported on an organocatalytic process involving a similar compound, which is significant in the field of synthetic organic chemistry (Chowdhury & Ghosh, 2009).

Optical and Electrochemical Properties

The study of optical and electrochemical properties of derivatives of this compound has been a subject of interest. Li et al. (2012) synthesized novel [60]fullerene pyrrolidines containing trifluoromethyl groups and investigated their fluorescence and electrochemical properties, which could have implications in photovoltaic materials (Li, Yu, Fang, & Wei, 2012).

Anticancer Potential

Research has also been conducted on the potential anticancer applications of compounds containing the trifluoromethyl pyrrolidine structure. Olszewska et al. (2020) synthesized fluorinated pyrrole derivatives, including a trifluoromethyl functional group, and evaluated their anticancer activity in human lung and breast cancer cells (Olszewska, Cal, Zagórski, & Mikiciuk-Olasik, 2020).

Future Directions

The future directions for “1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” and similar compounds could involve further exploration of their potential biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-4-9(7-8)15-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJKVKMHNNEDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction flask was charged with 70.0 g (0.434 mole) of m-trifluoromethylaniline and 37.4 g (0.434 mole) of butyrolactone. The mixture was heated to reflux at 198° C for 185 minutes. Then, 1.0 g (0.0058 mole) of ptoluenesulphonic acid was added, and the resulting mixture was refluxed for an additional 100 minutes, during which time the temperature dropped from 164° C to 138° C. The mixture was then cooled, a DEan-Stark trap was installed on the condenser, and 50 ml of mesitylene was added. The mixture was then refluxed at 181-187° C until water was no longer produced. The precipitate formed by the reaction was filtered out of the mixture and dried in vacuo, yielding 45.6 g of 1-(m-trifluoromethylphenyl)-2-pyrrolidone, melting point 65°-66° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ptoluenesulphonic acid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.